molecular formula C16H17N5O3S B2821859 6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852153-37-8

6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2821859
CAS No.: 852153-37-8
M. Wt: 359.4
InChI Key: KBCWWINCNGMIGB-UHFFFAOYSA-N
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Description

6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The final step involves the alkylation of the triazole derivative with a pyrimidine-2,4-dione moiety under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, thiols, and alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the combination of a triazole ring with a pyrimidine-2,4-dione moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

The compound 6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazole and pyrimidine derivatives. Its structure can be described as follows:

  • Molecular Formula : C16H17N5OS2
  • IUPAC Name : this compound)

This molecular configuration suggests potential interactions with biological targets due to the presence of multiple functional groups.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably:

  • Inhibition of Kinases : The compound has shown promising results in inhibiting various kinases, particularly those involved in cancer signaling pathways. For instance, studies have indicated that modifications on the triazole ring can enhance potency against certain kinase targets such as MPS1 (Monopolar Spindle 1), which plays a crucial role in mitosis and is a target for cancer therapy .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Preliminary investigations suggest antimicrobial activity against certain bacterial strains. The presence of the triazole moiety is often linked to antifungal properties as well .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Reference
MPS1 InhibitionHCT116 Cells0.5
AntiproliferativeA431 Carcinoma Cells0.8
AntimicrobialE. coli12

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against A431 vulvar epidermal carcinoma cells demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 0.8 µM. The mechanism was linked to apoptosis induction and disruption of cell cycle progression at the G2/M phase .

Case Study 2: Kinase Inhibition

Research focused on the compound's interaction with MPS1 highlighted its potential as a therapeutic agent in cancer treatment. The introduction of a methyl group at specific positions significantly improved metabolic stability and selectivity against other kinases such as CDK2, suggesting a favorable pharmacokinetic profile for further development .

Properties

IUPAC Name

6-[[4-(4-ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-3-24-12-6-4-11(5-7-12)21-13(19-20-16(21)25-2)8-10-9-14(22)18-15(23)17-10/h4-7,9H,3,8H2,1-2H3,(H2,17,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCWWINCNGMIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SC)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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